molecular formula C6H6ClF3N2O2S B2960280 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1245823-61-3

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2960280
CAS No.: 1245823-61-3
M. Wt: 262.63
InChI Key: FYMRKWVJFUASFG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride ( 1245823-61-3) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates two highly impactful functionalities: a reactive sulfonyl chloride group and a metabolically stable trifluoromethyl group, making it an exceptionally versatile intermediate for constructing diverse sulfonamide-based libraries . The sulfonyl chloride group is a highly reactive electrophile, enabling straightforward nucleophilic substitution reactions with a wide range of amines, alcohols, and other nucleophiles. This allows researchers to efficiently synthesize a variety of sulfonamides, sulfonate esters, and other derivatives for structure-activity relationship (SAR) studies . The 1-ethyl substitution on the pyrazole ring provides defined regiochemistry and can influence the compound's lipophilicity and metabolic profile . Its primary research application is in the discovery and development of new bioactive molecules. The presence of the trifluoromethyl group is a critical design element in modern drug discovery, known to enhance membrane permeability, improve metabolic stability by resisting oxidative degradation, and strengthen binding interactions with target proteins through its strong electron-withdrawing effect . Pyrazole-sulfonamide hybrids have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antiproliferative , anticancer, antibacterial, and anti-inflammatory effects, making this core structure a privileged scaffold in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-2-12-3-4(15(7,13)14)5(11-12)6(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRKWVJFUASFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Key Substituents Reactivity (SO₂Cl) Stability
1-Ethyl-3-CF₃-1H-pyrazole-4-SO₂Cl 262.63 Ethyl (1), CF₃ (3) High Moderate
1-Methyl-3-CF₃-1H-pyrazole-4-SO₂Cl 248.61 Methyl (1), CF₃ (3) Very High Low
1-CF₂H-3-Me-1H-pyrazole-4-SO₂Cl 225.61 Difluoromethyl (1), Me (3) Moderate Moderate
1H-Pyrazole-4-SO₂Cl 160.57 None Extremely High Low

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1245823-61-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with sulfonyl chlorides. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Various synthetic routes have been explored, including one-pot reactions and multi-step processes that yield high purity and yield rates.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

CompoundIC50 (μM)COX-1 InhibitionCOX-2 Inhibition
This compound0.034HighVery High
Celecoxib0.054ModerateHigh

The selectivity index for COX-2 over COX-1 indicates a favorable profile for reducing inflammation without significant gastrointestinal side effects, which is a common issue with traditional NSAIDs .

Antitumor Activity

The compound also exhibits antitumor properties. It has been evaluated against various cancer cell lines, demonstrating potent inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism. The inhibition of LDH leads to reduced glycolytic activity in cancer cells, making it a potential therapeutic target.

Cell LineInhibition (%)
MiaPaCa2 (Pancreatic)85%
A673 (Sarcoma)78%

These findings suggest that this compound could be developed as an effective agent in cancer therapy .

Case Studies

Case Study 1: Anti-inflammatory Effects
A series of experiments conducted on animal models demonstrated that the administration of pyrazole derivatives resulted in significant reductions in edema and inflammatory markers compared to control groups. The study highlighted the compound's ability to selectively inhibit COX-2 without affecting COX-1 significantly, thereby minimizing ulcerogenic risks .

Case Study 2: Antitumor Efficacy
In vitro studies using human cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and proliferation rates. The mechanism was linked to the inhibition of LDH activity, suggesting that targeting metabolic pathways could be a viable strategy for cancer treatment .

Q & A

Q. What are the common synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves sulfonation and chlorination of a pyrazole precursor. For example, analogous compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are converted to sulfonyl chlorides using thionyl chloride (SOCl₂) under reflux conditions (90°C, 2 hours) . For the target compound, the ethyl-substituted pyrazole core may first undergo sulfonation, followed by chlorination. Key steps include:

  • Sulfonation : Introducing the sulfonyl group via reaction with chlorosulfonic acid.
  • Chlorination : Treating the sulfonic acid intermediate with SOCl₂ to form the sulfonyl chloride. Purity is ensured by repeated solvent evaporation (e.g., heptane/toluene mixtures) to remove excess reagents .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and electronic environments. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and molecular conformation. Similar pyrazole sulfonates have been characterized with mean C–C bond lengths of 0.002–0.004 Å and R factors <0.05 .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (248.61 g/mol) and isotopic patterns .

Q. What safety protocols are recommended for handling this sulfonyl chloride?

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Protective Gear : Nitrile gloves, goggles, and lab coats are mandatory.
  • Storage : Keep in sealed containers in dry, cool areas away from oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Elevated temperatures (80–90°C) enhance chlorination efficiency but may degrade thermally sensitive groups. Lower temperatures (50°C) with extended reaction times (16 hours) are viable alternatives .
  • Catalyst Screening : Copper salts (e.g., CuSO₄) accelerate click chemistry reactions in hybrid syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility, while toluene aids in reagent removal .
Condition Example Parameters Reference
Temperature90°C, 2 hours (SOCl₂ reaction)
CatalystCuSO₄ (0.1 eq) in THF/water
Solvent SystemToluene/heptane for purification

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Comparative Analysis : Cross-reference with literature. For instance, trifluoromethyl groups in pyrazoles exhibit ¹⁹F NMR shifts near -60 ppm .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals.
  • Dynamic Effects : Consider rotational barriers (e.g., sulfonyl group conformation) that may split signals .

Q. What strategies enable the design of multi-step syntheses incorporating this sulfonyl chloride?

  • Modular Approaches : Use the sulfonyl chloride as a reactive intermediate for nucleophilic substitution (e.g., forming sulfonamides or esters). For example:

Step 1 : Synthesize 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid.

Step 2 : Chlorinate with SOCl₂.

Step 3 : Couple with amines/alcohols to generate derivatives .

  • Hybrid Scaffolds : Combine with triazoles or indazoles via click chemistry, as demonstrated for similar pyrazole-triazole hybrids .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for sulfonation and chlorination steps to identify energy barriers.
  • Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition studies.
  • SAR Analysis : Relate substituent effects (e.g., ethyl vs. methyl groups) to reactivity trends .

Key Considerations for Experimental Design

  • Contradiction Analysis : If yields vary between batches, assess moisture sensitivity of SOCl₂ or trace metal contamination .
  • Scale-Up Challenges : Replace column chromatography with recrystallization for large-scale purification (e.g., using ethanol/water mixtures) .
  • Ecological Impact : Follow waste disposal guidelines for halogenated byproducts to minimize environmental hazards .

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